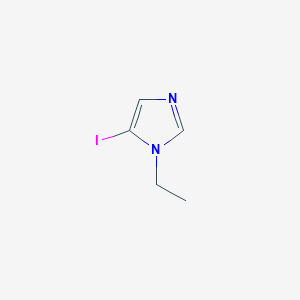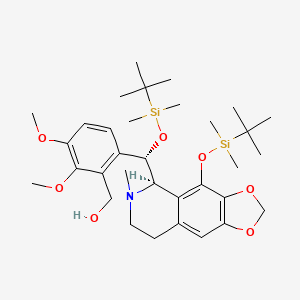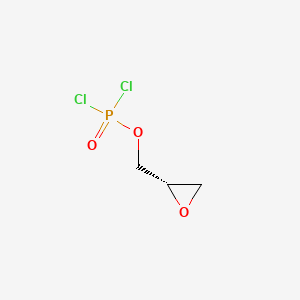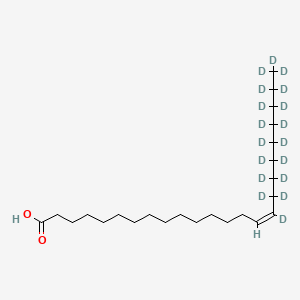
Nervonic acid-D18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nervonic acid-D18, also known as cis-tetracos-15-enoic acid, is a very-long-chain monounsaturated fatty acid. It is primarily found in the white matter of mammalian brains and plays a crucial role in brain development and the maintenance of neuronal biosynthesis. This compound is essential for the formation and repair of nerve fibers and the myelin sheath, which insulates nerve cells and enhances the speed of signal transmission .
准备方法
Synthetic Routes and Reaction Conditions: Nervonic acid-D18 can be synthesized through the elongation of oleic acid (18:1 ω-9) via fatty acid elongation cycles. Each cycle adds two carbon units, resulting in the formation of this compound after three cycles. The core enzymes involved in this process are located at the endoplasmic reticulum membrane in the cytoplasm .
Industrial Production Methods: Industrial production of this compound often involves the use of genetically engineered microorganisms such as Yarrowia lipolytica. These microorganisms are engineered to express heterologous elongases and desaturases, which facilitate the production of this compound. The production yield can be further enhanced by optimizing fermentation conditions and adding auxiliary carbon sources like colleseed oil .
化学反应分析
Types of Reactions: Nervonic acid-D18 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into saturated fatty acids.
Substitution: this compound can participate in substitution reactions to form derivatives like nervonyl sphingolipids
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium can be used for reduction.
Substitution: Enzymes like phospholipase A1 can catalyze the incorporation of this compound into phospholipids.
Major Products:
Oxidation Products: Various oxidized fatty acids.
Reduction Products: Saturated fatty acids.
Substitution Products: Nervonyl sphingolipids and structured phosphatidylcholine.
科学研究应用
Nervonic acid-D18 has a wide range of scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex lipids and fatty acid derivatives.
Biology: Plays a role in the study of lipid metabolism and the function of very-long-chain fatty acids in biological systems.
Medicine: Used in the treatment of neurological disorders, such as multiple sclerosis and schizophrenia, due to its role in myelin repair and nerve regeneration
Industry: Incorporated into nutraceuticals and functional foods to promote brain health. .
作用机制
Nervonic acid-D18 exerts its effects by incorporating into the myelin sheath of nerve fibers, enhancing the repair and regeneration of damaged nerve tissues. It combines with sphingosines via amide bonds to form nervonyl sphingolipids, which are essential components of the myelin sheath. This process is crucial for maintaining the integrity and function of the nervous system .
相似化合物的比较
Oleic Acid (C181): A monounsaturated fatty acid that serves as a precursor for nervonic acid-D18.
Palmitoleic Acid (C161): Another monounsaturated fatty acid with similar properties but shorter chain length.
Docosahexaenoic Acid (C226): A polyunsaturated fatty acid important for brain health but with a different structure and function
Uniqueness: this compound is unique due to its very-long-chain structure and its specific role in the formation and maintenance of the myelin sheath. Unlike other fatty acids, it is predominantly found in the white matter of the brain and is essential for neurological health .
属性
分子式 |
C24H46O2 |
|---|---|
分子量 |
384.7 g/mol |
IUPAC 名称 |
(Z)-16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,24-octadecadeuteriotetracos-15-enoic acid |
InChI |
InChI=1S/C24H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h9-10H,2-8,11-23H2,1H3,(H,25,26)/b10-9-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D |
InChI 键 |
GWHCXVQVJPWHRF-PDSVXLRASA-N |
手性 SMILES |
[2H]/C(=C/CCCCCCCCCCCCCC(=O)O)/C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


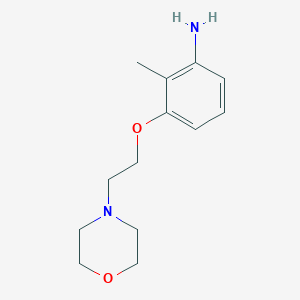
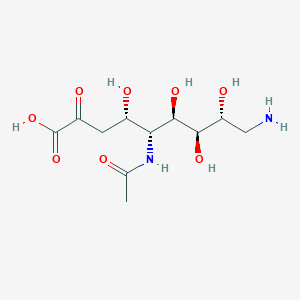

![6-[(5R)-5-benzamidocyclohex-1-en-1-yl]-3-[(1-methyl-1H-pyrazol-4-yl)amino]pyrazine-2-carboxamide](/img/structure/B13845181.png)
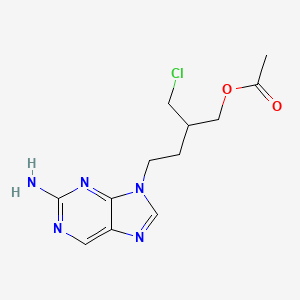
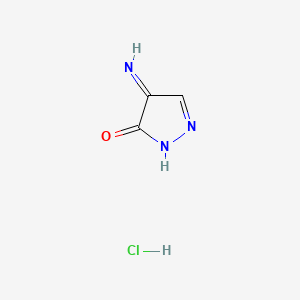
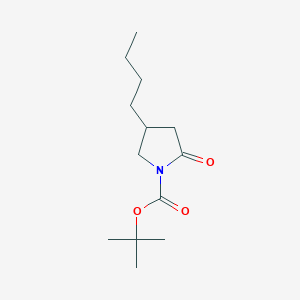
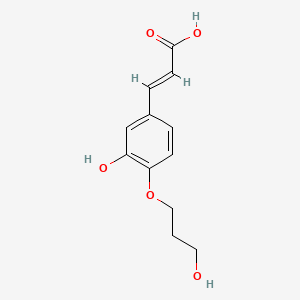
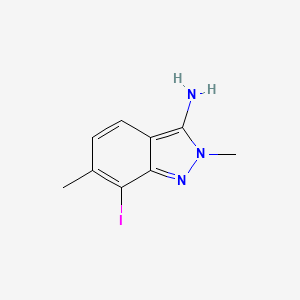
![[1-(4-Aminophenyl)cyclohexyl]methanol](/img/structure/B13845213.png)

